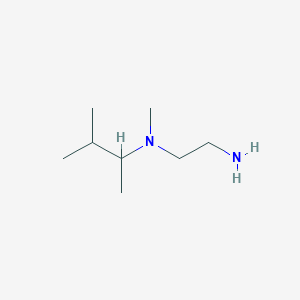
(2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by organic groups. This particular compound features a complex structure with both primary and secondary amine groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine can be achieved through several methods. One common approach involves the alkylation of (2-aminoethyl)amine with 3-methylbutan-2-yl chloride under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is often purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted amines, amides, and nitriles, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with active sites, influencing biochemical pathways and cellular processes. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Aminoethyl)(methyl)amine: A simpler analogue with fewer carbon atoms.
(3-Methylbutan-2-yl)amine: Lacks the (2-aminoethyl) group, making it less versatile.
N-Methylbutan-2-amine: Another related compound with different substitution patterns.
Uniqueness
(2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine stands out due to its dual amine functionality, allowing it to participate in a broader range of chemical reactions and applications. Its unique structure provides versatility in both synthetic and research contexts, making it a valuable compound in various fields.
Propriétés
Formule moléculaire |
C8H20N2 |
|---|---|
Poids moléculaire |
144.26 g/mol |
Nom IUPAC |
N'-methyl-N'-(3-methylbutan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-7(2)8(3)10(4)6-5-9/h7-8H,5-6,9H2,1-4H3 |
Clé InChI |
KVXNHHRZKSCKJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)N(C)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


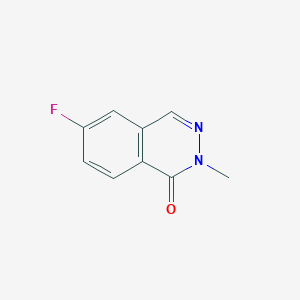
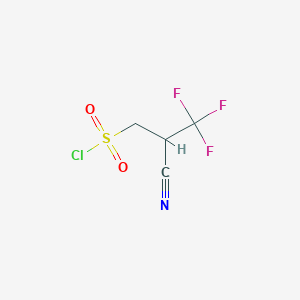
![2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine](/img/structure/B13220029.png)
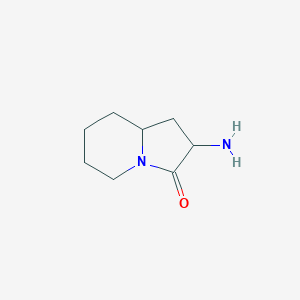
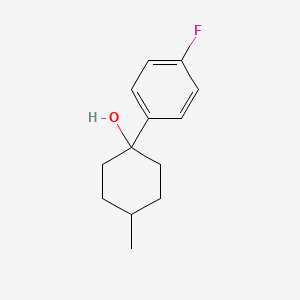
![2-[(3-Fluorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13220048.png)
![6-Ethyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13220056.png)
![N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B13220064.png)
![N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13220072.png)


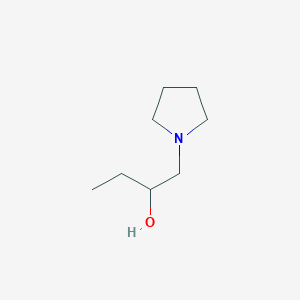
![{5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol](/img/structure/B13220099.png)
![4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid](/img/structure/B13220106.png)
